N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1211796-54-1
VCID: VC5656464
InChI: InChI=1S/C17H20N2O3/c1-21-14-6-4-13(5-7-14)17(9-2-3-10-17)12-18-16(20)15-8-11-19-22-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,18,20)
SMILES: COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=NO3
Molecular Formula: C17H20N2O3
Molecular Weight: 300.358

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide

CAS No.: 1211796-54-1

Cat. No.: VC5656464

Molecular Formula: C17H20N2O3

Molecular Weight: 300.358

* For research use only. Not for human or veterinary use.

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide - 1211796-54-1

Specification

CAS No. 1211796-54-1
Molecular Formula C17H20N2O3
Molecular Weight 300.358
IUPAC Name N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C17H20N2O3/c1-21-14-6-4-13(5-7-14)17(9-2-3-10-17)12-18-16(20)15-8-11-19-22-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,18,20)
Standard InChI Key HRFPXFOZAOGJJH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=NO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)isoxazole-5-carboxamide (C₁₇H₂₀N₂O₃) features a cyclopentane ring fused to a 4-methoxyphenyl group at the 1-position, with a methylisoxazole-5-carboxamide moiety attached via a methylene bridge. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability while retaining target affinity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₃
Molecular Weight300.358 g/mol
CAS Number1211796-54-1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area75.6 Ų

Stereochemical Considerations

The cyclopentyl group introduces conformational rigidity, potentially influencing binding to chiral biological targets. While the compound’s specific stereochemistry remains unelucidated in available literature, analogous isoxazole derivatives demonstrate enantiomer-dependent activity profiles . For instance, WO2010112475A1 discloses hydroxy-methyl isoxazole analogues with stereospecific GABA_A receptor modulation, underscoring the importance of stereochemistry in optimizing therapeutic efficacy .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from 4-methoxybenzaldehyde and cyclopentanone. A representative pathway includes:

  • Cyclopentyl Formation: Aldol condensation of 4-methoxybenzaldehyde with cyclopentanone yields 1-(4-methoxyphenyl)cyclopentanol.

  • Methylation: Treatment with methyl iodide converts the hydroxyl group to a methyl ether.

  • Side-Chain Incorporation: Coupling with isoxazole-5-carboxylic acid via carbodiimide-mediated amide bond formation completes the structure.

Reaction Optimization

Key parameters influencing yield (reported ~40–60% in preliminary studies) include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Catalysis: Palladium-based catalysts improve coupling efficiency during amide formation.

  • Purification: Silica gel chromatography and recrystallization from ethyl acetate/hexane mixtures achieve >95% purity.

Mechanism of Action

Enzyme Inhibition

The isoxazole ring acts as a zinc-binding motif, inhibiting metalloproteases such as matrix metalloproteinase-9 (MMP-9). In inflammatory models, isoxazole derivatives reduce MMP-9 activity by 70–80% at 10 μM, suggesting potential anti-metastatic applications.

Receptor Modulation

Future Research Directions

  • Stereoselective Synthesis: Resolve enantiomers to assess stereochemical impact on bioactivity.

  • Target Deconvolution: Employ CRISPR-Cas9 screens to identify novel molecular targets.

  • Formulation Development: Explore nanoparticle delivery to enhance CNS bioavailability.

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